REACTION_CXSMILES
|
C([N:8]([CH2:13][CH:14]1[CH2:16][CH:15]1[CH3:17])[CH2:9][CH:10]([F:12])[F:11])C1C=CC=CC=1.Cl>O1CCOCC1.C(O)C.[OH-].[Pd+2].[OH-]>[F:11][CH:10]([F:12])[CH2:9][NH:8][CH2:13][CH:14]1[CH2:16][CH:15]1[CH3:17] |f:4.5.6|
|
Name
|
N-benzyl-2,2-difluoro-N-[(2-methylcyclopropyl)methyl]ethanamine
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(F)F)CC1C(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CNCC1C(C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |